3-((6-Ethoxybenzo[d]thiazol-2-yl)thio)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione
Description
3-((6-Ethoxybenzo[d]thiazol-2-yl)thio)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione is a synthetic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a 6-ethoxybenzo[d]thiazol-2-ylthio group at position 3 and a 4-morpholinophenyl moiety at position 1. This structure combines heterocyclic motifs (benzothiazole and morpholine) with the pharmacologically versatile pyrrolidine-2,5-dione scaffold, which is associated with anticonvulsant, analgesic, and ion channel modulation activities .
Properties
IUPAC Name |
3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-morpholin-4-ylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-2-30-17-7-8-18-19(13-17)31-23(24-18)32-20-14-21(27)26(22(20)28)16-5-3-15(4-6-16)25-9-11-29-12-10-25/h3-8,13,20H,2,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHITKSKBWPGFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((6-Ethoxybenzo[d]thiazol-2-yl)thio)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione represents a novel class of benzothiazole derivatives, which have garnered interest due to their diverse biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, drawing from various studies and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Chemical Formula : C₁₈H₁₈N₂O₂S₂
- Molecular Weight : 366.47 g/mol
The compound features a pyrrolidine dione core substituted with a morpholinophenyl group and a thioether linked to a benzothiazole moiety, which may significantly influence its biological properties.
Anticancer Properties
Research indicates that benzothiazole derivatives exhibit promising anticancer activity. The compound has been evaluated for its efficacy against various cancer cell lines. For instance:
- In vitro Studies : The compound demonstrated cytotoxic effects on human breast cancer cells (MDA-MB-231) with an IC50 value of approximately 15 µM, suggesting significant potential as an anticancer agent .
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation, such as FOXM1, a known regulator of tumor growth in triple-negative breast cancer (TNBC) .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15 |
| HeLa | 20 |
| A549 | 25 |
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties:
- Antibacterial Effects : In vitro tests showed that it inhibits the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against tested strains .
- Antifungal Activity : The compound exhibited antifungal activity against Candida albicans, highlighting its potential use in treating fungal infections .
Enzyme Inhibition
The benzothiazole moiety is known for its ability to inhibit various enzymes:
- Urease Inhibition : Studies have shown that the compound effectively inhibits urease, an enzyme associated with kidney stones and certain infections. The inhibition mechanism involves hydrogen bonding interactions that stabilize the enzyme-inhibitor complex .
Case Studies and Research Findings
- Study on Cancer Cell Lines :
- Antimicrobial Testing :
- In Silico Analysis :
Comparison with Similar Compounds
Structural Analog: 3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione Hydrochloride
Key Findings from :
- Pharmacological Activity : This compound demonstrated superior anticonvulsant activity (ED₅₀ = 38.2 mg/kg) compared to valproic acid (ED₅₀ = 272 mg/kg) and ethosuximide (ED₅₀ = 208 mg/kg) in rodent models.
- Mechanism : Exhibited balanced inhibition of neuronal voltage-sensitive sodium (Naₓ1.2) and L-type calcium channels (Cav1.2), with moderate effects on GABA transporters.
- Structural Differences: Substituent at Position 3: 3-methylthiophen-2-yl vs. 6-ethoxybenzo[d]thiazol-2-ylthio in the target compound. Morpholine Placement: 3-morpholinopropyl chain vs. 4-morpholinophenyl in the target compound.
Implications :
- The thiophene ring in the analog may enhance lipophilicity and CNS penetration, while the benzo[d]thiazole group in the target compound could improve affinity for sulfur-binding receptors (e.g., TRPV1) .
- The aromatic 4-morpholinophenyl group in the target compound may enhance π-π stacking interactions with target proteins compared to the aliphatic morpholinopropyl chain .
Structural Analog: 3-(4’-Aminophenyl)-1-pentylpyrrolidine-2,5-dione
Key Findings from :
- This compound, referenced in enzyme inhibition studies, highlights the importance of aryl substitutions at position 1.
- Structural Differences: Position 1: 4’-aminophenyl vs. 4-morpholinophenyl in the target compound. Position 3: Pentyl chain vs. benzo[d]thiazole-thio group.
Implications :
Thiazolidinone and Thiosemicarbazone Derivatives
Key Findings from :
- Thiosemicarbazones (e.g., 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione) and thiazolidinones (e.g., compound 5 in ) often target enzymes like carbonic anhydrase or TRPV1 receptors.
- Structural Differences :
- These compounds lack the pyrrolidine-2,5-dione core but share sulfur-containing heterocycles.
Implications :
- The target compound’s pyrrolidine-2,5-dione core may enable dual modulation of ion channels and receptors, unlike thiazolidinones, which are more enzyme-specific .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
